(2R,4R)-2-Ethyloxan-4-amine;hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization of Polysiloxane-Immobilized Amine Ligands
Research on polysiloxane-immobilized amine and diamine ligand systems has shown the use of amine ligands in creating materials with potential applications in metal ion coordination and environmental remediation. Solid-state NMR spectra have been valuable for characterizing these structures, providing insights into the nature of hydrogen bonding with surface silanols and the accessibility of ligand groups to metal ions (Yang et al., 1997).
Environmental Impact of Amine Salts
Studies on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil have contributed to understanding the environmental behavior of amine salts and esters of herbicides. This research informs on the rates of 2,4-D dissipation in soil, which is crucial for assessing the environmental impact and safety of using these compounds in agricultural settings (Wilson et al., 1997).
Hydrogels for DNA Binding and Release
The development of hydrogels containing amine groups from linear poly(ethylene imine) demonstrates the potential of amine-containing compounds in biomedical applications, particularly for DNA binding and release. These hydrogels have been shown to bind and release DNA effectively, which could have implications for gene therapy and other medical applications (Englert et al., 2014).
Amide Formation Mechanisms
Understanding the mechanisms of amide formation between carboxylic acids and amines in aqueous media has significant implications for bioconjugation chemistry. Research in this area helps elucidate the conditions under which these reactions occur most efficiently, contributing to the development of novel drugs and biomaterials (Nakajima & Ikada, 1995).
Chitosan Hydrogels for Drug Delivery
The synthesis and evaluation of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine showcase the application of amine derivatives in creating responsive hydrogel systems for controlled drug delivery. These materials demonstrate pH and temperature-responsive swelling ratios, enhancing the potential for targeted drug delivery systems (Karimi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,4R)-2-ethyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNJJUVKXFGWDS-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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